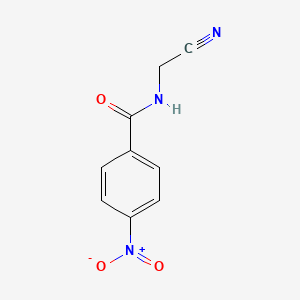

N-(cyanomethyl)-4-nitrobenzamide

Vue d'ensemble

Description

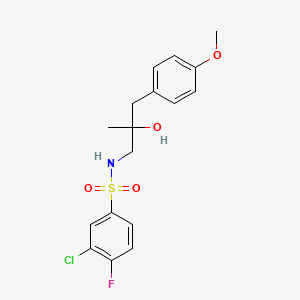

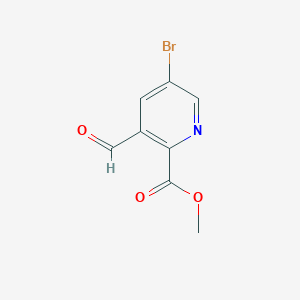

N-(cyanomethyl)-4-nitrobenzamide is a chemical compound with the following characteristics:

- Chemical Formula : C~9~H~6~N~2~O~3~

- Molecular Weight : Approximately 194.16 g/mol

- Structure : It consists of a benzene ring substituted with a cyano group (CN) and a nitro group (NO~2~) at specific positions.

Synthesis Analysis

The synthesis of N-(cyanomethyl)-4-nitrobenzamide involves several steps. While I don’t have specific papers on this compound, I can provide a general overview:

- Starting Material : Begin with 4-nitrobenzoic acid or its derivatives.

- Cyanomethylation : Introduce the cyano group by reacting the starting material with cyanomethyl reagents (such as acetonitrile or sodium cyanide).

- Amidation : Convert the cyano group to an amide by reacting with ammonia or an amine.

Molecular Structure Analysis

The molecular structure of N-(cyanomethyl)-4-nitrobenzamide is crucial for understanding its properties. The cyano and nitro groups influence its reactivity and behavior.

Chemical Reactions Analysis

- Hydrolysis : N-(cyanomethyl)-4-nitrobenzamide can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

- Reduction : Reduction of the nitro group can lead to the formation of an amino group.

- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting point to assess purity.

- Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

- Stability : Assess stability under different conditions (light, temperature, etc.).

Applications De Recherche Scientifique

Synthesis and Characterization in Metal Complexes

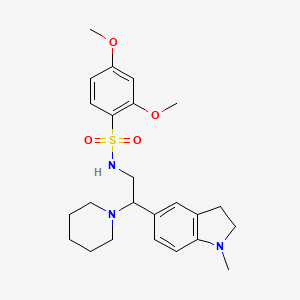

N-(cyanomethyl)-4-nitrobenzamide and its derivatives have been utilized in the synthesis and characterization of metal complexes. Studies have focused on nickel and copper metal complexes, where N-(cyanomethyl)-4-nitrobenzamide acts as a ligand. These complexes were characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The structural analysis revealed the formation of neutral complexes of specific types, such as [ML2], indicating the ligand's ability to bind in a bidentate manner with metals (Saeed, Rashid, Ali, & Hussain, 2010).

Nanoparticle Synthesis

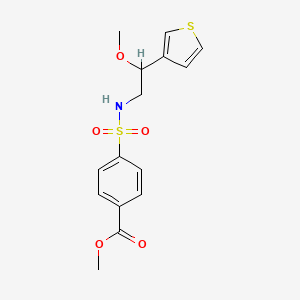

N-(cyanomethyl)-4-nitrobenzamide derivatives have been used in the synthesis of nanoparticles, particularly nickel sulfide nanocrystals. These nanocrystals were synthesized through thermolysis using nickel(II) complexes of the compound as precursors. Characterization of these nanocrystals included techniques such as X-ray powder diffraction and transmission electron microscopy, showcasing their potential in materials science and nanotechnology applications (Saeed et al., 2013).

Chemical Vapor Deposition for Thin Films

Nickel(II) complexes of N-(cyanomethyl)-4-nitrobenzamide derivatives have been used as precursors in the chemical vapor deposition process to create nanostructured thin films. These films, made of nickel sulfide, were characterized using various methods, including scanning electron microscopy and atomic force microscopy. This application demonstrates the compound's role in advanced material synthesis and its potential in various industrial applications (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Catalysis in Organic Reactions

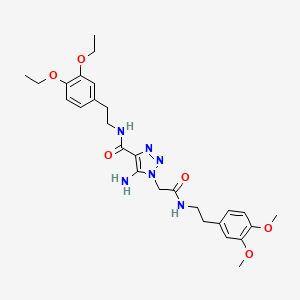

N-(cyanomethyl)-4-nitrobenzamide derivatives have been utilized in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes were used as catalysts in C–H bond functionalization reactions, demonstrating their potential in facilitating various organic synthesis processes (Zhou, Li, Li, Song, & Wang, 2018).

Preformulation and Formulation Development in Pharmaceuticals

In pharmaceutical research, N-(cyanomethyl)-4-nitrobenzamide derivatives have been explored in the preformulation and formulation development of bioactive compounds. Studies have investigated the chemical behavior, physicochemical properties, and the impact of formulation variables on these compounds. This research is critical in the development of new medicinal substances and their potential applications in therapeutic treatments (Sena et al., 2017).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile, especially considering the cyano and nitro groups.

- Handling Precautions : Use appropriate protective gear when handling this compound.

Orientations Futures

Research avenues related to N-(cyanomethyl)-4-nitrobenzamide include:

- Biological Activity : Investigate its potential as a drug candidate or as a building block for bioactive molecules.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

Remember that this analysis is based on general knowledge, and specific details may vary depending on the context and intended application of N-(cyanomethyl)-4-nitrobenzamide. For precise information, consult relevant scientific literature123.

Propriétés

IUPAC Name |

N-(cyanomethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPWDNADRIBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![4-benzoyl-1-[4-(tert-butyl)benzyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3014881.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)